Trihalometanos

Trihalomethanes (THMs) are organic compounds that result from the reaction between chlorine and organic matter in water treatment processes. These compounds consist of one carbon atom bonded to three halogen atoms, typically bromine, chloro-, or iodine, making them part of a larger group of disinfection byproducts. THMs are widely recognized for their potential health risks, including carcinogenic properties, which have led to stringent regulations on their levels in drinking water worldwide. They are formed primarily during the chlorination of natural organic matter such as humic acids and fulvic acids found in source waters. Due to their stable nature, THMs can persist in treated water throughout distribution systems, posing ongoing health concerns for populations dependent on these water sources. Therefore, monitoring and controlling the formation of THMs through alternative treatment methods or optimized chlorination techniques is crucial for ensuring public health and safety.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

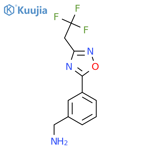

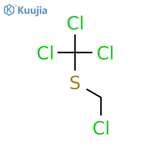

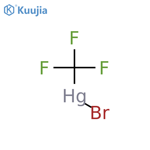

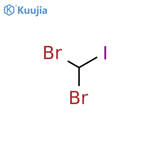

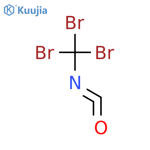

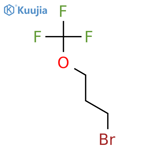

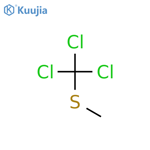

|

trichloro(chloromethyl)sulfanylmethane | 1454-96-2 | C2H2Cl4S |

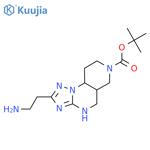

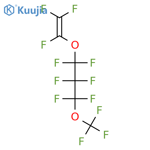

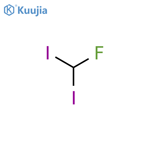

|

1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-(1,2,2-trifluorovinyl)oxypropane | 40573-09-9 | C6F12O2 |

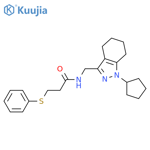

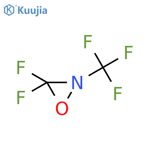

|

oxaziridine, 3,3-difluoro-2-(trifluoromethyl)- (9ci) | 60247-20-3 | C2F5NO |

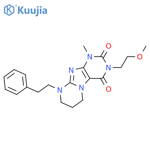

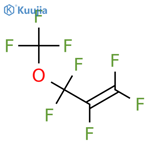

|

OCTAFLUORO-3-METHOXYPROP-1-ENE | 67641-44-5 | C4F8O |

|

Mercury,bromo(trifluoromethyl)- | 421-09-0 | CBrF3Hg |

|

Dibromoiodomethane, 90% | 593-94-2 | CHBr2I |

|

tribromomethyl isocyanate | 81428-21-9 | C2Br3NO |

|

1-Bromo-3-trifluoromethoxy-propane | 1198089-20-1 | C4H6BrF3O |

|

Methane, trichloro(methylthio)- | 2976-35-4 | C2H3Cl3S |

|

fluorodiiodomethane | 1493-01-2 | CHFI2 |

Literatura relevante

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

Proveedores recomendados

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados